6-((tert-Butyl)amino)-N,N'-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide
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Overview
Description
6-((tert-Butyl)amino)-N,N’-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide is a complex organic compound characterized by its unique structure and properties. This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of tert-butyl groups in its structure imparts significant steric hindrance, influencing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butyl)amino)-N,N’-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide typically involves the reaction of tert-butylamine with a triazine derivative under controlled conditions. One common method includes the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction is carried out in a solvent such as dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butyl)amino)-N,N’-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
6-((tert-Butyl)amino)-N,N’-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-((tert-Butyl)amino)-N,N’-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of tert-butyl groups enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: A simpler amine with similar steric properties.
N,N’-di-tert-butyl-1,3,5-triazine: A triazine derivative with similar structural features.
tert-Butyl sulfoxide: An oxidized form with different reactivity.
Uniqueness
6-((tert-Butyl)amino)-N,N’-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide stands out due to its dual tert-butyl groups and triazine core, which confer unique steric and electronic properties. These features make it a valuable compound in various applications, offering advantages such as enhanced stability and reactivity compared to its analogs .
Properties
CAS No. |
93940-34-2 |
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Molecular Formula |
C15H30N6S2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
N-tert-butyl-4,6-bis[(tert-butylamino)sulfanyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H30N6S2/c1-13(2,3)19-10-16-11(22-20-14(4,5)6)18-12(17-10)23-21-15(7,8)9/h20-21H,1-9H3,(H,16,17,18,19) |
InChI Key |
VQQATQRXSKKPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)SNC(C)(C)C)SNC(C)(C)C |
Origin of Product |
United States |
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